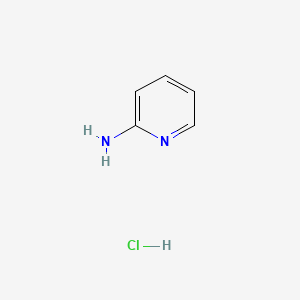

2-Aminopyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOKKJHTFUZWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

504-29-0 (Parent) | |

| Record name | Pyridine, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20186330 | |

| Record name | 2-Pyridinamine, hydrochloride (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32654-45-8 | |

| Record name | 2-Pyridinamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32654-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, hydrochloride (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOPYRIDINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopyridine Hydrochloride: Properties, Analysis, and Applications

Introduction

2-Aminopyridine hydrochloride is the salt form of 2-aminopyridine, a foundational heterocyclic amine in organic synthesis and medicinal chemistry. As a simple, low molecular weight, and highly functionalized moiety, the 2-aminopyridine scaffold is a cornerstone in the development of a diverse array of biologically active molecules.[1][2] Its hydrochloride form offers distinct advantages in terms of stability, solubility, and handling, making it a preferred starting material for researchers in drug discovery and development. This guide provides an in-depth exploration of the core physical and chemical properties of this compound, outlines key analytical methodologies, and discusses its significance as a pharmacophore and synthetic building block.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound stem from its molecular architecture: a pyridine ring protonated at the ring nitrogen, with an amino group at the C2 position, and a chloride counter-ion. This structure dictates its physical behavior and chemical reactivity.

Caption: Structure of 2-Aminopyridinium chloride.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClN₂ | [3][4] |

| Molecular Weight | 130.58 g/mol | [3][4] |

| Appearance | Light yellow to yellow solid. | [3] |

| Melting Point | 202-203 °C | [3] |

| Solubility | Soluble in water. The parent compound is soluble in alcohol, benzene, and ether.[5][6] | |

| pKa | The pKa of the parent 2-aminopyridine is 6.86. This indicates the pyridinium ion of the hydrochloride salt is a moderately strong acid. | [6] |

| CAS Number | 32654-45-8 | [3][4][7] |

PART 2: Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the interplay between the electron-withdrawing pyridinium ring and the nucleophilic amino group. The protonation of the ring nitrogen significantly deactivates the aromatic system towards electrophilic substitution compared to the neutral parent compound. However, the amino group retains its nucleophilic character, allowing it to participate in a variety of chemical transformations.

The primary equilibrium in an aqueous solution is the dissociation of the pyridinium ion to form the neutral 2-aminopyridine and a hydronium ion. The position of this equilibrium is dictated by the pH of the solution, which is a critical consideration for any reaction involving this compound.

Caption: Acid-base equilibrium of this compound.

Key reactions involving the amino group include:

-

N-Acylation: The amino group can be readily acylated by reaction with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the liberated HCl.

-

Diazotization: While challenging due to the electron-withdrawing nature of the ring, the amino group can undergo diazotization with nitrous acid to form a diazonium salt, which can then be displaced in Sandmeyer-type reactions.

-

Coordination Chemistry: The parent 2-aminopyridine is an excellent ligand, and its derivatives are widely used in coordination chemistry to form metal complexes.[2]

PART 3: Analytical Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and related compounds. The hydrophilic nature of aminopyridines necessitates careful method development to achieve good peak shape and resolution.[8] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly effective.[9]

Experimental Protocol: Isocratic HPLC Analysis

This protocol provides a robust method for the analysis of 2-aminopyridine, which can be adapted for its hydrochloride salt.

Objective: To determine the purity of a this compound sample by HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 or a suitable mixed-mode chromatography column (e.g., Shim-pack Scepter C18, Chromni™)[9][10]

-

Acetonitrile (HPLC grade)

-

Ammonium formate or phosphate buffer (HPLC grade)

-

Water (HPLC grade)

-

This compound standard of known purity

-

Sample of this compound for analysis

Methodology:

-

Mobile Phase Preparation:

-

Prepare a buffer solution (e.g., 10mM Ammonium Formate or a phosphate buffer at pH 7.0).[9][10]

-

The mobile phase is typically a mixture of this buffer and an organic solvent like acetonitrile or methanol. A common composition is a 90:10 ratio of buffer to organic solvent.[10]

-

Causality Insight: The buffer controls the pH, ensuring consistent ionization state of the analyte, while the organic modifier controls the retention time. An ion-pairing reagent is often avoided to maintain compatibility with mass spectrometry (LC/MS).[8]

-

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

-

Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration.[10]

-

Self-Validation: Running a blank (mobile phase only) is crucial to identify any system peaks.

-

-

Chromatographic Conditions:

-

Column: Shim-pack Scepter C18 or equivalent.[10]

-

Column Temperature: 35 °C.[10]

-

Injection Volume: 10 µL.[10]

-

Expertise Note: Maintaining a constant column temperature is critical for reproducible retention times. The detection wavelength is chosen based on the UV absorbance maximum of the pyridine ring.

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

Identify the peak corresponding to 2-aminopyridine based on the retention time of the standard.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks detected.

-

Caption: High-level workflow for HPLC purity analysis.

PART 4: Applications in Drug Development

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in numerous approved drugs.[1][11] Its utility stems from its ability to act as a hydrogen bond donor (amino group) and acceptor (ring nitrogen), enabling strong interactions with biological targets.[12]

It is a critical intermediate in the synthesis of pharmaceuticals such as:

-

Piroxicam and Tenoxicam: Non-steroidal anti-inflammatory drugs (NSAIDs).[13]

-

Sulfapyridine: An antimicrobial sulfonamide drug.[13]

-

Tripelennamine: An antihistamine.[13]

The simple, low-molecular-weight structure of 2-aminopyridine allows for the synthesis of drug candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] Its structural rigidity and defined vectoral presentation of functional groups make it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.[11]

PART 5: Safety, Handling, and Storage

This compound and its parent compound are hazardous materials that must be handled with appropriate precautions.

Hazard Identification (GHS Classification):

-

Acute Toxicity: Toxic if swallowed or in contact with skin.[5][13]

-

Respiratory Irritation: May cause respiratory irritation.[4][14]

Safe Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[15]

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[15][16]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5][15]

Storage:

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids/bases.[5][16]

-

The parent compound is known to darken over time, a process accelerated by heat and light.[5]

References

-

PubChem. This compound | C5H7ClN2 | CID 208632. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. [Link]

-

Biochem Chemopharma. Safety Data Sheet - 2-Amino Pyridine. [Link]

-

PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. [Link]

-

New Jersey Department of Health. Hazard Summary: 2-AMINOPYRIDINE. [Link]

-

Wikipedia. 2-Aminopyridine. [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

-

CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1545–1548. [Link]

-

ResearchGate. 2-Aminopyridine - an unsung hero in drug discovery. [Link]

-

PrepChem.com. Synthesis of 2-aminopyridine. [Link]

-

ChemBK. 2-Aminopyridine. [Link]

-

Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. [Link]

- Google Patents. Synthesis method of 2-amino pyridine compounds.

-

PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

-

Cheméo. Chemical Properties of 2-Aminopyridine. [Link]

-

PubMed Central. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [Link]

-

RSC Publishing. Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. [Link]

-

NIST. 2-Aminopyridine - NIST Chemistry WebBook. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyridinehydrochloride | 32654-45-8 [chemicalbook.com]

- 4. This compound | C5H7ClN2 | CID 208632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. helixchrom.com [helixchrom.com]

- 9. 2-Aminopyridine | SIELC Technologies [sielc.com]

- 10. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. biochemopharma.fr [biochemopharma.fr]

- 16. nj.gov [nj.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Aminopyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Aminopyridine and its derivatives are cornerstones in the landscape of medicinal chemistry and materials science.[1] As a key pharmacophore, the 2-aminopyridine scaffold is present in a multitude of pharmaceutical agents, valued for its unique electronic and structural properties that facilitate molecular interactions with biological targets. The hydrochloride salt of 2-aminopyridine is of particular interest as it enhances the compound's solubility and stability, crucial attributes for drug development and formulation. This guide provides a comprehensive technical overview of the molecular structure and bonding of 2-aminopyridine hydrochloride, offering insights for professionals engaged in research and development in these fields.

Molecular Structure and Geometry

The conversion of 2-aminopyridine to its hydrochloride salt, 2-aminopyridinium chloride, induces significant changes in its molecular geometry and electronic distribution. This transformation involves the protonation of the endocyclic nitrogen atom of the pyridine ring.

The 2-Aminopyridinium Cation: A Structural Overview

In the solid state, the 2-aminopyridinium cation is held in a crystalline lattice by electrostatic interactions with the chloride anion and a network of hydrogen bonds.

Bond Lengths and Angles: A Comparative Analysis

The protonation of the pyridine ring nitrogen leads to notable alterations in bond lengths and angles within the aromatic system. In the crystal structure of 2-aminopyridinium 6-chloronicotinate, the C-N-C angle of the protonated nitrogen is approximately 122.45°, which is a significant increase from the 117.7° observed in neutral 2-aminopyridine.[2] This widening of the bond angle is a direct consequence of the change in hybridization and the positive charge on the nitrogen atom.

Table 1: Comparison of Key Bond Angles in 2-Aminopyridine and the 2-Aminopyridinium Cation

| Bond Angle | Neutral 2-Aminopyridine (approx.) | 2-Aminopyridinium Cation (approx.) | Reference |

| C-N(ring)-C | 117.7° | 122.45° | [2] |

The bond lengths within the pyridine ring are also affected by protonation, reflecting a redistribution of electron density.

Intermolecular Interactions and Crystal Packing

The crystal lattice of this compound is stabilized by a network of intermolecular forces, with hydrogen bonding playing a dominant role.

Hydrogen Bonding Network

The 2-aminopyridinium cation acts as a hydrogen bond donor through both the proton on the ring nitrogen and the protons of the amino group. The chloride anion, in turn, acts as a hydrogen bond acceptor. In the crystal structure of 2,6-diaminopyridinium chloride, extensive N-H···Cl hydrogen bonds are observed, forming sheets within the crystal lattice.[4] A similar arrangement is expected for this compound, where the protonated ring nitrogen and the amino group hydrogens would form strong hydrogen bonds with the chloride ions.

In the case of 2-aminopyridinium 6-chloronicotinate, the cation interacts with the carboxylate group of the anion through a pair of N-H···O hydrogen bonds, creating a characteristic R2(2)(8) ring motif.[2][3] This highlights the versatility of the 2-aminopyridinium cation in forming robust hydrogen-bonded supramolecular structures.

Figure 1: Schematic of hydrogen bonding in this compound.

Pi-Pi Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the 2-aminopyridinium cations contribute to the overall stability of the crystal structure. In 2-aminopyridinium 6-chloronicotinate, centroid-to-centroid distances between interacting rings are in the range of 3.63 to 3.66 Å, indicative of significant π-π stacking.[2][3]

Bonding and Electronic Structure

The formation of the hydrochloride salt profoundly influences the bonding and electronic characteristics of the 2-aminopyridine molecule.

Hybridization and Resonance

In neutral 2-aminopyridine, the ring nitrogen is sp2 hybridized. Upon protonation, the hybridization of this nitrogen atom remains sp2, but the positive charge leads to a significant increase in its electronegativity. This affects the electron density distribution throughout the pyridine ring.

Resonance structures of the 2-aminopyridinium cation show that the positive charge is delocalized over the pyridine ring, with contributions from the amino group. This delocalization stabilizes the cation and influences its reactivity.

Computational Analysis of the Electronic Structure

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure of the 2-aminopyridinium cation. These studies reveal the distribution of electron density and the molecular orbital energies.[5][6] Computational analyses have shown that one-electron oxidation of 2-aminopyridine favors the amine tautomer, and the spin density in the resulting radical cation is distributed over the nitrogen atoms and specific carbon atoms in the ring.[5]

Experimental Characterization

A combination of spectroscopic and diffraction techniques is employed to elucidate the structure and bonding of this compound.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a suitable solvent, such as a mixture of ethanol and water.[7][8]

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[2][9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound in solution.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).[10]

-

Data Acquisition: The NMR tube containing the sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[11][12]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Table 2: Expected NMR Chemical Shifts (δ, ppm) for 2-Aminopyridinium Cation

| Nucleus | Expected Chemical Shift Range (in D₂O) |

| ¹H (ring protons) | 7.0 - 8.5 |

| ¹H (amino protons) | 7.5 - 8.0 (may exchange with D₂O) |

| ¹³C (ring carbons) | 110 - 160 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Synthesis and Applications

This compound is typically synthesized by reacting 2-aminopyridine with hydrochloric acid in a suitable solvent.[13]

The 2-aminopyridine moiety is a vital component in a wide range of pharmaceuticals. Its ability to act as a hydrogen bond donor and acceptor, as well as its rigid aromatic structure, makes it an ideal scaffold for designing molecules that can bind to specific biological targets.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. Through an analysis of crystallographic data from analogous compounds, spectroscopic methods, and computational studies, a comprehensive picture of this important molecule has been presented. The insights into its geometry, intermolecular interactions, and electronic properties are crucial for scientists and researchers working on the development of new drugs and materials based on the 2-aminopyridine framework.

References

-

Jasmine, N. J., Rajam, A., Muthiah, P. T., Stanley, N., Razak, I. A., & Rosli, M. M. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o668–o669. [Link]

-

Jasmine, N. J., Rajam, A., Muthiah, P. T., Stanley, N., Razak, I. A., & Rosli, M. M. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. Semantic Scholar. [Link]

-

Mastalir, M., Schroffenegger, M., Stöger, B., Weil, M., & Kirchner, K. (2016). Crystal structure of 2,6-diaminopyridinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 331–333. [Link]

-

Jasmine, N. J., Rajam, A., Muthiah, P. T., Stanley, N., Razak, I. A., & Rosli, M. M. (2015). Crystal structure of 2-aminopyridinium 6-chloronicotinate. ResearchGate. [Link]

-

Hueso-Ureña, F., et al. (2001). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). ResearchGate. [Link]

-

Gorb, L., et al. (2004). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC. [Link]

-

Hossain, M. A., & Islam, M. S. (2012). Computational study on 2,3,4-aminopyridines. ResearchGate. [Link]

-

Thirunarayanan, G. (2017). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager's Journal on Material Science, 5(2), 26. [Link]

-

X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (n.d.). University of Leeds. [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. [Link]

-

NMR Data Acquisition and Processing Procedure. (n.d.). University of Wisconsin-Madison. [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]

-

How do organic compounds single crystal X rays diffraction work? (2016). ResearchGate. [Link]

-

Thirunarayanan, G. (2017). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. i-manager Publications. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (2008). PMC. [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(1), 18-33. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. [Link]

-

2-Aminopyridine. (n.d.). PubChem. [Link]

-

2-Aminopyridine. (n.d.). NIST WebBook. [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. [Link]

-

2-Aminopyridinium 2-hydroxy-2,2-diphenylacetate. (2010). ResearchGate. [Link]

-

Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). PMC. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Crystal structure of 2-aminopyridinium 6-chloronicotinate | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. How To [chem.rochester.edu]

- 9. fiveable.me [fiveable.me]

- 10. Crystallography Open Database: Search results [qiserver.ugr.es]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. sc.edu [sc.edu]

- 13. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminopyridine hydrochloride synthesis mechanism and pathway

An In-depth Technical Guide to the Synthesis of 2-Aminopyridine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aminopyridine

2-Aminopyridine is a foundational heterocyclic amine that serves as an indispensable building block in the pharmaceutical and agrochemical industries.[1] Its structure, a pyridine ring substituted with an amino group at the C2 position, provides a versatile scaffold for creating complex molecules with significant biological activity. It is a key precursor in the production of numerous established drugs, including the non-steroidal anti-inflammatory drug (NSAID) piroxicam, the antibacterial agent sulfapyridine, and the antihistamine tripelennamine.[2]

The most direct and historically significant method for its production is the Chichibabin reaction, a nucleophilic amination of pyridine using sodium amide.[2][3] The resulting 2-aminopyridine is often converted to its hydrochloride salt for improved stability, handling, and solubility characteristics. This guide provides a comprehensive examination of the synthesis mechanism, a field-tested experimental protocol, and critical safety considerations for producing this compound.

Part 1: The Core Pathway: Unraveling the Chichibabin Reaction Mechanism

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a direct amination of the pyridine ring.[3][4] It is a powerful example of nucleophilic aromatic substitution where a hydride ion acts as the leaving group (SNH).[3]

Causality of the Mechanism: A Step-by-Step Analysis

The reaction proceeds through a well-accepted addition-elimination mechanism involving a key anionic intermediate.[3][5] Understanding each step is crucial for optimizing reaction conditions and maximizing yield.

-

Coordination and Activation: The reaction begins with the coordination of the pyridine ring's nitrogen atom to the sodium cation (Na⁺) from sodium amide.[6] This interaction is critical as it withdraws electron density from the pyridine ring, increasing the partial positive charge (δ+) on the α-carbons (C2 and C6) and thus activating them for nucleophilic attack.[6]

-

Nucleophilic Attack: The potent nucleophilic amide anion (NH₂⁻) from sodium amide attacks the electron-deficient C2 position of the activated pyridine ring.[3][7] This is the rate-determining step and results in the formation of a non-aromatic, anionic intermediate.

-

Formation of the σ-Adduct: The intermediate formed is a resonance-stabilized anionic σ-adduct, also known as a Meisenheimer adduct.[3] The negative charge is delocalized onto the electronegative ring nitrogen, forming a stable sodium salt of the adduct. This stage is often accompanied by the appearance of a deep red color, which can be used as a visual indicator of reaction progress.[3]

-

Aromatization via Hydride Elimination: The driving force for the next step is the restoration of the highly stable aromatic system. The anionic σ-adduct collapses, ejecting a hydride ion (H⁻) from the C2 position.[3][4][7]

-

Hydrogen Gas Evolution: The highly basic hydride ion immediately deprotonates an available proton source. This is typically another molecule of the aminopyridine product or residual ammonia, leading to the formation of hydrogen gas (H₂).[3] The evolution of hydrogen gas is another key indicator that the reaction is proceeding.[3]

-

Final Product Formation: The reaction yields the sodium salt of 2-aminopyridine. A subsequent acidic workup is required to protonate this salt to form the free base, 2-aminopyridine.[3][7]

Visualizing the Chichibabin Reaction Mechanism

Caption: Step-by-step workflow for this compound synthesis.

Step 1: Synthesis of 2-Aminopyridine (Free Base)

Reagents & Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Amide | NaNH₂ | 39.01 | 11.7 g | 0.30 |

| Pyridine | C₅H₅N | 79.10 | 19.8 g (20.2 mL) | 0.25 |

| Toluene | C₇H₈ | 92.14 | 250 mL | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - |

Procedure:

-

Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet bubbler, and a dropping funnel. Ensure all glassware is oven-dried. Purge the entire system with dry nitrogen gas.

-

Reagent Charging: Under a positive flow of nitrogen, charge the flask with toluene (250 mL) and sodium amide (11.7 g, 1.2 eq).

-

Heating: Begin stirring and heat the suspension to 110°C using an oil bath.

-

Pyridine Addition: Add pyridine (20.2 mL, 1.0 eq) dropwise from the dropping funnel over 1 hour. Causality Note: This addition must be slow to control the initial exotherm and the rate of hydrogen gas evolution. A vigorous reaction is expected.

-

Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 110-120°C) with vigorous stirring for 6-8 hours. The reaction is complete when hydrogen evolution ceases.

-

Workup & Isolation:

-

Cool the dark reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

-

CAUTION: Carefully and slowly quench the reaction by adding crushed ice or cold water until the excess sodium amide is destroyed.

-

Slowly add concentrated HCl to the mixture until the aqueous layer is strongly acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 50 mL) to remove non-basic impurities.

-

Cool the aqueous layer in an ice bath and slowly add a 50% NaOH solution with stirring until the pH is > 8. 2-Aminopyridine will separate as an oil or solid.

-

Extract the product into dichloromethane (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield crude 2-aminopyridine.

-

Step 2: Conversion to this compound

Procedure:

-

Dissolution: Dissolve the crude 2-aminopyridine free base in isopropanol (approx. 3-4 mL per gram of crude product).

-

Acidification: Cool the solution in an ice bath. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic and no further precipitate forms.

-

Crystallization & Isolation: Allow the mixture to stand in the cold for at least 1 hour to complete crystallization. Collect the white crystalline product by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold isopropanol to remove impurities.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 60-75%. The final product is this compound (MW: 130.57 g/mol ). [8]

Part 3: Alternative and Modern Synthesis Pathways

While the Chichibabin reaction is a workhorse, several other methods have been developed to address its often harsh conditions and limited substrate scope.

| Synthesis Method | Starting Material | Key Reagents | Conditions | Advantages/Disadvantages |

| Pyridine N-Oxide Amination | Pyridine N-Oxide | Ts₂O, t-BuNH₂, then TFA | Low temperature, one-pot | Pro: Milder conditions, good regioselectivity, broader functional group tolerance. [9][10]Con: Requires pre-formation of the N-oxide. |

| Buchwald-Hartwig Amination | 2-Halopyridine | Amine, Palladium Catalyst, Ligand, Base | Elevated temperature | Pro: Excellent for a wide range of substituted amines. [11]Con: Requires halogenated starting material, expensive catalyst. |

| NaH-Iodide Composite Method | Pyridine | Primary Amine, NaH, LiI | 65-85°C | Pro: Milder Chichibabin-type reaction, allows use of primary alkyl amines. [12][13]Con: Still uses a reactive metal hydride. |

Part 4: Critical Safety and Handling Protocols

The synthesis of this compound involves several highly hazardous materials. Adherence to strict safety protocols is non-negotiable.

-

Sodium Amide (NaNH₂):

-

Extreme Reactivity: Reacts violently with water, releasing flammable ammonia and hydrogen gas. [14][15]All operations must be conducted under a dry, inert atmosphere. [16] * Peroxide Formation: Can form shock-sensitive, explosive peroxides upon exposure to air or prolonged storage. [14][15]Containers should be dated upon opening and disposed of promptly. Yellow or brown discoloration indicates dangerous peroxide formation; do not handle such containers and contact EHS immediately. [14] * Fire Hazard: Can ignite spontaneously in air. Fires must be extinguished with a Class D fire extinguisher (for combustible metals) or smothered with dry sand. NEVER use water, CO₂, or standard ABC extinguishers. [14] * Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, a face shield, and impervious gloves. [14][17]

-

-

Hydrogen Gas (H₂):

-

The Chichibabin reaction produces 2 molar equivalents of flammable hydrogen gas per mole of product. [13]The reaction must be conducted in a well-ventilated chemical fume hood, away from ignition sources.

-

-

Reagents and Product:

-

Pyridine: Flammable and toxic with a pungent, unpleasant odor. Always handle in a fume hood.

-

2-Aminopyridine: Classified as toxic upon ingestion or skin contact. [2]Standard PPE should be worn during handling.

-

Conclusion

The Chichibabin reaction remains the definitive industrial and academic route for the synthesis of 2-aminopyridine due to its directness and use of inexpensive starting materials. Its successful execution, however, is a testament to a chemist's skill in handling highly reactive reagents and controlling reaction parameters. The subsequent conversion to the hydrochloride salt provides a stable, manageable solid that is ready for use in further synthetic endeavors. For researchers and drug development professionals, a thorough understanding of this reaction's mechanism, the rationale behind each experimental step, and an unwavering commitment to safety are paramount to leveraging the power of this versatile chemical building block.

References

-

Wikipedia. Chichibabin reaction. [Link]

-

Chemistry Notes. (2022-04-25). Chichibabin amination: Easy mechanism. [Link]

-

Grokipedia. Chichibabin reaction. [Link]

-

Scientific Update. (2018-11-26). The Chichibabin amination reaction. [Link]

-

Maxbrain Chemistry. Chichibabin Reaction. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (PMC - NIH). [Link]

-

Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (DR-NTU). [Link]

-

Wikipedia. 2-Aminopyridine. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (PMC - NIH). [Link]

-

C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (Organic Syntheses). [Link]

-

A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (PMC - NIH). [Link]

-

Seminal report site selective amination of pyridines. (ResearchGate). [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (PMC - PubMed Central). [Link]

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (PubMed). [Link]

-

N-Amino Pyridinium Salts in Organic Synthesis. (PMC - PubMed Central). [Link]

-

Princeton University Environmental Health and Safety. Sodium Amide. [Link]

-

A General and Efficient 2-Amination of Pyridines and Quinolines. (Organic Chemistry Portal). [Link]

-

Western Carolina University. Standard Operating Procedure for the use of Sodium amide. [Link]

-

Org Prep Daily. (2007-06-22). Direct preparation of 2-Aminopyridines from pyridine N-oxides. [Link]

-

PrepChem.com. Synthesis of 2-aminopyridine. [Link]

-

Exploring 2-Aminopyridine: Properties, Applications, and Manufacturing. [Link]

- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. [Link]

-

YouTube. (2022-12-24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]

-

University of Georgia Office of Research. Sodiumamide-7782-92-5.docx. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Sodium amide. [Link]

- Google Patents.

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

PubChem. This compound. [Link]

- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

MDPI. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2-Aminopyridine - the NIST WebBook. [Link]

-

Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. [Link]

-

PubMed. General and mild preparation of 2-aminopyridines. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Chichibabin Reaction [maxbrainchemistry.com]

- 8. This compound | C5H7ClN2 | CID 208632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A General and Efficient 2-Amination of Pyridines and Quinolines [organic-chemistry.org]

- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. orgsyn.org [orgsyn.org]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. research.uga.edu [research.uga.edu]

- 17. wcu.edu [wcu.edu]

A Technical Guide to the Spectroscopic Characterization of 2-Aminopyridine Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for 2-Aminopyridine hydrochloride, a crucial starting material in the synthesis of various pharmaceuticals, including piroxicam and sulfapyridine. A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control in research and drug development. This document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical profile.

Molecular Structure and Spectroscopic Implications

This compound is the salt formed from the reaction of 2-aminopyridine with hydrochloric acid. The key structural features influencing its spectra are:

-

The Pyridinium Ion: Protonation occurs at the endocyclic ring nitrogen, which is more basic than the exocyclic amino group. This converts the pyridine ring into a pyridinium cation, significantly altering the electron distribution and, consequently, the chemical shifts of ring protons and carbons in NMR.

-

The Amino Group (-NH₂): This group gives rise to characteristic stretching and bending vibrations in the IR spectrum. Its protons are observable in ¹H NMR, although their signal can be broad and exchangeable.

-

The Chloride Counter-ion (Cl⁻): While not directly observed by these techniques, its presence influences the overall chemical environment.

The molecular weight of the parent compound, 2-aminopyridine, is 94.11 g/mol [1][2][3][4][5]. The hydrochloride salt has a molecular weight of approximately 130.57 g/mol [6].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectrum is dominated by vibrations of the amino group and the protonated aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common choice for solid samples due to its minimal sample preparation requirements.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Causality Insight: The choice of ATR over traditional KBr pellets eliminates the need for grinding and pressing, which can sometimes induce polymorphic changes or absorb atmospheric moisture, thereby ensuring a more representative spectrum of the native material.

Interpretation of the IR Spectrum

The protonation of the ring nitrogen and the presence of the -NH₂ group lead to a complex but informative spectrum. Key absorption bands for the related free base, 2-aminopyridine, provide a basis for interpretation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Pyridinium Ring |

| ~2800 - 2500 | N⁺-H Stretch | Protonated Ring Nitrogen |

| ~1640 | N-H Scissoring Bend | Primary Amine (-NH₂) |

| 1620 - 1450 | C=C and C=N Ring Stretching | Pyridinium Ring |

| 1330 - 1260 | C-N Stretch | Aryl-Amine |

| 780 - 740 | C-H Out-of-Plane Bending | Ortho-disubstituted Ring |

Field Insight: The broad absorption often seen in the 2800-2500 cm⁻¹ region is highly characteristic of amine salts and is a key indicator of successful salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The choice of solvent is critical for obtaining high-quality spectra of amine salts.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the salt, and it allows for the observation of exchangeable N-H protons. Deuterated water (D₂O) is an alternative but will cause the N-H protons to exchange with deuterium, rendering them invisible.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Interpretation of NMR Spectra

Protonation of the ring nitrogen deshields the adjacent protons and carbons, shifting them downfield compared to the free base.

¹H NMR Data (DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H6 | ~8.0 - 8.2 | Doublet (d) | 1H |

| H4 | ~7.7 - 7.9 | Triplet (t) | 1H |

| H3 | ~6.8 - 7.0 | Doublet (d) | 1H |

| H5 | ~6.6 - 6.8 | Triplet (t) | 1H |

| -NH₂ | ~6.5 - 7.5 (broad) | Singlet (s) | 2H |

| -N⁺H- | >12.0 (very broad) | Singlet (s) | 1H |

¹³C NMR Data (DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | ~158 - 160 |

| C6 | ~148 - 150 |

| C4 | ~138 - 140 |

| C5 | ~115 - 117 |

| C3 | ~110 - 112 |

Note: The chemical shifts are approximate and can vary slightly based on concentration and the specific instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. For a salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Introduce the sample into the ESI source. In positive ion mode, the analyte will be detected as the protonated parent molecule, [M+H]⁺, where M is the free base (2-aminopyridine).

-

Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their m/z ratio.

Causality Insight: ESI is used because it is a soft ionization technique that transfers pre-existing ions from solution into the gas phase without causing significant fragmentation. This allows for the clear observation of the molecular ion of the free base.

Interpretation of the Mass Spectrum

The expected observation in positive mode ESI-MS is a base peak corresponding to the protonated 2-aminopyridine molecule.

| m/z Value | Interpretation |

| 95.06 | [M+H]⁺, where M = 2-aminopyridine (C₅H₆N₂). Calculated: 95.0582 |

Electron Ionization (EI) of the free base shows the molecular ion at m/z 94 and a prominent fragment at m/z 67[7].

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of this compound requires a synergistic approach, using the data from all three techniques. The following workflow illustrates this process.

Caption: Integrated workflow for structural confirmation.

This integrated approach ensures a high degree of confidence. IR confirms the presence of the key functional groups and salt formation, NMR elucidates the precise atomic connectivity and confirms the protonation site, and MS verifies the molecular weight of the parent amine. Together, they provide an unambiguous identification of this compound.

References

-

2-Aminopyridine. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1][3][8]

-

2-Aminopyridine. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][2][4][5]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link][9]

-

2-Aminopyridine Mass Spectrum. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][10]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][11][12][13][14][15]

-

2-Aminopyridine. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][16]

-

Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

-

1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. [Link][17]

-

This compound. PubChem. National Center for Biotechnology Information. [Link][6]

Sources

- 1. 2-Aminopyridine [webbook.nist.gov]

- 2. 2-Aminopyridine [webbook.nist.gov]

- 3. 2-Aminopyridine [webbook.nist.gov]

- 4. 2-Aminopyridine [webbook.nist.gov]

- 5. 2-Aminopyridine [webbook.nist.gov]

- 6. This compound | C5H7ClN2 | CID 208632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine(504-29-0) MS spectrum [chemicalbook.com]

- 8. 2-Aminopyridine [webbook.nist.gov]

- 9. chimia.ch [chimia.ch]

- 10. 2-Aminopyridine [webbook.nist.gov]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 15. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 16. 2-Aminopyridine [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Aminopyridine Hydrochloride in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-aminopyridine hydrochloride in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing solubility, presents available data, and offers a robust experimental protocol for independent determination.

Introduction: The Critical Role of Solubility

This compound, the salt form of the versatile intermediate 2-aminopyridine, is a crucial building block in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its solubility is a fundamental physicochemical property that dictates its behavior in various stages of drug development, from reaction kinetics and purification via crystallization to formulation and bioavailability. Understanding and predicting its solubility in different solvent systems is paramount for process optimization, ensuring product quality, and achieving desired therapeutic outcomes.

This guide moves beyond a simple data table to explain the underlying intermolecular forces and solvent properties that govern the dissolution of this ionic compound.

Physicochemical Properties of this compound:

-

Molecular Weight: 130.57 g/mol [2]

-

Appearance: Light yellow to yellow solid[3]

-

Melting Point: 202-203 °C[3]

Theoretical Framework: The Science of Dissolution

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical rule of "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities are more likely to be soluble in one another.[4] For an ionic compound like this compound, the dissolution process in an organic solvent is a nuanced interplay of several key factors.

Solute-Solute Interactions

In its solid state, this compound exists as a crystal lattice held together by strong electrostatic forces (ionic bonds) between the protonated pyridinium cation and the chloride anion. Overcoming this lattice energy is the first energetic barrier to dissolution.

Solute-Solvent Interactions

As an amine salt, this compound is charged, polar, and capable of hydrogen bonding.[5] The key interactions that promote its solubility in suitable organic solvents are:

-

Ion-Dipole Interactions: Polar solvents possess a permanent dipole moment. The positive end of the solvent's dipole is attracted to the chloride anion (Cl⁻), while the negative end is attracted to the protonated 2-aminopyridinium cation. This solvation process stabilizes the ions in solution, favoring dissolution.

-

Hydrogen Bonding: Protic solvents, such as alcohols, can act as hydrogen bond donors, interacting strongly with the chloride anion. The amino group on the pyridinium cation can also participate in hydrogen bonding with solvents that are hydrogen bond acceptors.[6] These strong, specific interactions are critical for solubility in protic media.[6][7]

Solvent Properties Dictating Solubility

-

Polarity and Dielectric Constant: Highly polar solvents are generally more effective at dissolving ionic compounds. A high dielectric constant reduces the electrostatic force between the ions of the solute, making it easier for the solvent molecules to separate them.

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve this compound.[6] Alcohols (protic, H-bond donors and acceptors) are typically better solvents for amine salts than aprotic but polar solvents like acetone or ethyl acetate.

-

Molecular Size and Shape: Steric hindrance can sometimes limit the ability of a solvent molecule to effectively solvate the ions, even if it has favorable polar properties.

The interplay of these forces is visualized in the diagram below.

Caption: Figure 1: Key intermolecular forces involved in dissolving 2-aminopyridine HCl.

Solubility Profile: Data and Predictions

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding capability effectively solvate both the cation and anion. |

| Polar Aprotic | Acetonitrile, DMF | Moderate to Low | Possess strong dipoles for ion-dipole interactions but lack the ability to donate hydrogen bonds to stabilize the chloride anion effectively. |

| Low Polarity | Ethyl Acetate, Acetone | Low to Very Low | Weaker dipole moments and limited hydrogen bonding result in poor solvation of the ions.[8] |

| Non-Polar | Hexane, Toluene | Insoluble | Lacking both a significant dipole and hydrogen bonding ability, these solvents cannot overcome the solute's crystal lattice energy.[4] |

For reference, extensive solubility data exists for the parent compound, 2-aminopyridine (the free base) . While not a direct substitute, this information is valuable as it illustrates the molecule's inherent affinity for various solvents before protonation.

Table 2: Experimental Solubility of 2-Aminopyridine (Free Base) in Various Solvents

| Solvent | Solubility Trend (Mole Fraction) at Constant Temperature | Reference(s) |

| N-Methyl-2-pyrrolidone (NMP) | Very High | [9][10] |

| N,N-Dimethylformamide (DMF) | High | [9][10] |

| Methanol | High | [9][10] |

| Ethanol | High | [9][10][11] |

| n-Propanol | Moderate | [9][10] |

| n-Butanol | Moderate | [9][10] |

| Ethyl Acetate | Moderate | [8][12] |

| Acetonitrile | Low | [9][10] |

| Acetone | Soluble | [8][11][12] |

| Chloroform | Soluble | [8][12] |

| Benzene | Soluble | [1][11] |

| n-Hexane | Very Low | [9][10] |

| Cyclohexane | Very Low | [9][10] |

Note: The trend is derived from data presented in the cited literature, which shows that solubility generally increases with temperature. The order presented is from highest to lowest solubility at a given temperature.[9][10]

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely used technique.[9] This protocol ensures that the solution reaches equilibrium, providing a trustworthy measurement of solubility at a given temperature.

Caption: Figure 2: Standard experimental workflow for the shake-flask method.

Step-by-Step Methodology

-

Preparation of the Sample:

-

Rationale: To ensure saturation is achieved, an excess of the solid solute must be added to the solvent. This creates a slurry where the dissolved solute is in equilibrium with the undissolved solid.

-

Procedure: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, screw-cap glass vial.[13][14] A magnetic stir bar can be added for agitation.

-

-

Equilibration:

-

Rationale: Dissolution is a dynamic process that takes time to reach equilibrium. Continuous agitation at a constant temperature ensures the system reaches a steady state where the rate of dissolution equals the rate of precipitation.

-

Procedure: Place the sealed vials in a thermostatic shaker or on a stirring plate within a temperature-controlled chamber. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Rationale: It is critical to sample only the saturated liquid phase without any suspended solid particles, which would artificially inflate the measured concentration.

-

Procedure: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic chamber for at least 6-12 hours. This allows the excess solid to settle, leaving a clear supernatant.[9] Alternatively, the sample can be centrifuged at the same temperature.

-

-

Sampling and Dilution:

-

Rationale: Accurate sampling of the supernatant is crucial. Immediate dilution prevents the solute from precipitating out of the saturated solution due to temperature fluctuations.

-

Procedure: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed pipette. To avoid transferring any solid, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) should be used. Immediately transfer the aliquot into a volumetric flask and dilute with a suitable mobile phase or solvent. Record the dilution factor accurately.

-

-

Concentration Analysis:

-

Rationale: A validated, sensitive analytical method is required to accurately quantify the concentration of the dissolved solute in the diluted sample.

-

Procedure: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is commonly employed for this purpose. A calibration curve prepared with known standards is used for quantification.

-

-

Calculation:

-

Rationale: The final step converts the measured concentration back to the solubility value in the original, undiluted solvent.

-

Procedure: Use the measured concentration from the analytical instrument and the known dilution factor to calculate the original concentration of the saturated solution. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion

While specific quantitative data for this compound solubility is sparse, a strong predictive understanding can be achieved through the principles of intermolecular forces. Its character as a polar, ionic salt dictates high solubility in polar protic solvents like alcohols and significantly lower solubility in aprotic and non-polar media. For drug development professionals requiring precise data, the detailed shake-flask protocol provided in this guide offers a self-validating and reliable method for its determination. This foundational knowledge is indispensable for the effective design of crystallization processes, synthetic routes, and pharmaceutical formulations.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from academic document source.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- This compound. (n.d.). PubChem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from academic document source.

- Solubility of Organic Compounds. (2023, August 31). Retrieved from academic document source.

- 2-Aminopyridine. (n.d.). PubChem.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data, ACS Publications.

- 2-Aminopyridine. (2024, April 9). ChemBK.

- Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange.

- Chemical Properties of 2-Aminopyridine (CAS 504-29-0). (n.d.). Cheméo.

- 2-Aminopyridinehydrochloride. (n.d.). ChemicalBook.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data.

- Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (n.d.). Request PDF on ResearchGate.

- 2-Aminopyridine. (n.d.). ChemicalBook.

- Physical Properties of Amines. (2022, November 5). YouTube.

- Solubility and intermolecular forces. (n.d.). Khan Academy.

- How do Intermolecular forces affect solubility. (n.d.). Vedantu.

- 2-Aminopyridine. (n.d.). Tokyo Chemical Industry Co., Ltd.

Sources

- 1. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 2. This compound | C5H7ClN2 | CID 208632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridinehydrochloride | 32654-45-8 [chemicalbook.com]

- 4. Khan Academy [khanacademy.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminopyridine (CAS 504-29-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Aminopyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Latent Hazards of 2-Aminopyridine Hydrochloride

2-Aminopyridine and its salts are pivotal intermediates in the synthesis of a range of pharmaceuticals, including antihistamines and anti-inflammatory agents.[1][2] The hydrochloride salt, in particular, offers altered solubility and handling characteristics compared to its parent compound, making it a valuable reagent in various synthetic protocols. However, the inherent biological activity of the 2-aminopyridine moiety necessitates a rigorous and informed approach to its handling. This guide provides a deep dive into the health and safety considerations for this compound, grounded in an understanding of its chemical properties and toxicological profile, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the substance's identity and physical characteristics. While sharing the same active pyridine core, the hydrochloride salt possesses distinct properties from the free base.

| Property | This compound | 2-Aminopyridine (Free Base) |

| Chemical Formula | C₅H₇ClN₂[3] | C₅H₆N₂[4] |

| Molecular Weight | 130.57 g/mol [3] | 94.12 g/mol [4] |

| CAS Number | 32654-45-8[3] | 504-29-0[2] |

| Appearance | Light yellow to yellow solid[5] | Light yellow to colorless solid/crystals[2][4] |

| Melting Point | 202-203 °C[5] | 55-60 °C[2] |

| Boiling Point | Not available | 204-210 °C[2] |

| Solubility | Soluble in water | Soluble in water, alcohol, ether, benzene[1][4] |

The significantly higher melting point of the hydrochloride salt indicates greater thermal stability and lower volatility at room temperature compared to the free base, which can influence exposure potential via inhalation.

Section 2: Hazard Identification and GHS Classification

Understanding the GHS classification is critical for immediate hazard recognition. There are notable differences in the reported classifications between this compound and its parent compound.

This compound GHS Classification: [3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

2-Aminopyridine (Free Base) GHS Classification (Composite): [1][6][7]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 3 or 4): H311/H312 - Toxic/Harmful in contact with skin.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): H411 - Toxic to aquatic life with long lasting effects.

Expert Interpretation: The GHS classifications for the hydrochloride salt from available sources focus on its irritant properties.[3] In contrast, the free base carries more severe warnings for acute toxicity.[1][7] This may suggest that the salt form has a different toxicological profile. However, given that the toxic effects are mediated by the 2-aminopyridine molecule, it is a matter of scientific prudence to handle the hydrochloride salt with the same high degree of caution as the free base, assuming it can be readily absorbed and dissociate in vivo. The primary routes of exposure are inhalation of dust particles, skin/eye contact, and ingestion.[8]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls and appropriate PPE. The causality behind these choices is to create redundant barriers between the researcher and the chemical.

Engineering Controls

-

Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust concentrations.[2][4] The ventilation system should be regularly checked to ensure it maintains a negative pressure and adequate face velocity.

-

Containment: For procedures with a higher risk of dust generation, such as weighing or transfers, consider the use of a glove box or a powder containment enclosure.

Personal Protective Equipment (PPE)

The selection of PPE is the final and critical barrier to exposure.

-

Hand Protection: Wear nitrile rubber gloves. A layer thickness of 0.11 mm provides a breakthrough time of over 480 minutes for 2-aminopyridine, offering excellent protection for both full contact and splash scenarios.[1] Always inspect gloves for tears or punctures before use.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1]

-

Skin and Body Protection: A lab coat is standard, but for larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or suit.[7] Ensure clothing is fully buttoned and sleeves are down.

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

The following diagram illustrates the logical workflow for ensuring adequate personal protection.

Caption: Figure 1: PPE Selection Workflow

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is non-negotiable.

Handling

-

Work Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1][8] Avoid creating dust.[2] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

-

Transfers: When transferring the solid, use scoops or spatulas to minimize dust. If possible, use automated or semi-automated systems for transferring larger quantities.

Storage

-

Conditions: Store in a cool, dry, well-ventilated area.[1][8] Keep containers tightly closed to prevent absorption of moisture.[1]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][7]

-

Security: Due to its toxicity, store in a locked cabinet or an area with restricted access.[1][2]

Section 5: Emergency Procedures

A pre-planned and well-understood emergency response plan is crucial for mitigating the consequences of an accident.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[1][2] |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.[1][2] |

Accidental Release Measures

-

Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, dampen the spilled solid with water to prevent dust from becoming airborne.[8] Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

-

Hazards: The compound is combustible.[8] Thermal decomposition may produce toxic and irritating fumes, including nitrogen oxides and carbon monoxide.[1] Containers may explode when heated.[1]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

The following diagram outlines the logical flow of actions in case of an accidental spill.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. geneseo.edu [geneseo.edu]

- 3. This compound | C5H7ClN2 | CID 208632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alkalimetals.com [alkalimetals.com]

- 5. 2-Aminopyridinehydrochloride | 32654-45-8 [chemicalbook.com]

- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biochemopharma.fr [biochemopharma.fr]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Aminopyridine Hydrochloride: A Cornerstone Precursor for Advanced Heterocyclic Synthesis

An In-Depth Technical Guide